(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 959581-51-2
VCID: VC21206081
InChI: InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl
Molecular Formula: C17H22ClNO4
Molecular Weight: 339.8 g/mol

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

CAS No.: 959581-51-2

Cat. No.: VC21206081

Molecular Formula: C17H22ClNO4

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid - 959581-51-2

Specification

CAS No. 959581-51-2
Molecular Formula C17H22ClNO4
Molecular Weight 339.8 g/mol
IUPAC Name (2S,4R)-4-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1
Standard InChI Key MOXTXGGTGJQIBX-RISCZKNCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2Cl
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl

Introduction

Chemical Identity and Basic Information

The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid represents a specific stereoisomer of a substituted pyrrolidine derivative. The (2S,4R) prefix in the compound name indicates the absolute stereochemical configuration at positions 2 and 4 of the pyrrolidine ring, which is critical for its potential biological activity and chemical behavior. The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and research literature.

Chemical Identifiers and Basic Properties

The compound is uniquely identified through several standard chemical identifiers. The most important identifiers and basic molecular properties are summarized in the following table:

ParameterValue
CAS Number959581-51-2
Molecular FormulaC17H22ClNO4
Molecular Weight339.81 g/mol
Product CategoryHeterocyclic Building Blocks

This specific chemical entity is classified as a heterocyclic building block, suggesting its potential utility in organic synthesis and medicinal chemistry research. The compound's molecular weight and formula indicate its complexity and the presence of several functional groups that contribute to its chemical reactivity.

Physical and Chemical Properties

Understanding the physical and chemical properties of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is essential for its proper handling, storage, and application in various research contexts. These properties determine its behavior in different experimental conditions and influence its potential applications.

Physical Properties

The physical properties of the compound provide insight into its state under standard conditions and its behavior during various laboratory procedures. The following table summarizes the key physical properties:

PropertyValueSource
Physical StateSolidInferred from properties
Melting Point107-109°C
Boiling Point472.4±35.0°C (Predicted)
Density1.261±0.06 g/cm³ (Predicted)
Recommended Storage Temperature2-8°C
pKa3.95±0.40 (Predicted)

The moderate melting point indicates that the compound is a stable solid at room temperature, while the recommended cold storage suggests potential sensitivity to elevated temperatures over extended periods. The predicted pKa value around 3.95 indicates that the compound's carboxylic acid group has acidity comparable to other typical carboxylic acids.

Chemical Reactivity and Stability

The chemical structure of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid contains several functional groups that define its chemical reactivity profile. The primary functional groups include:

  • A carboxylic acid group that can participate in acid-base reactions, esterification, and amide formation

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the pyrrolidine ring, which is base-stable but acid-labile

  • A 2-chlorobenzyl substituent that introduces specific electronic and steric properties

  • A pyrrolidine ring with defined stereochemistry at positions 2 and 4

The presence of these functional groups suggests potential reactivity in various synthetic transformations, making the compound valuable in organic synthesis and medicinal chemistry research. The recommended storage temperature (2-8°C) indicates that while the compound is reasonably stable, it may benefit from refrigeration to maintain its integrity over long periods .

Structural Characteristics

The structural features of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid are central to understanding its properties and potential applications. The compound's three-dimensional structure, determined by its stereochemistry, significantly influences its chemical behavior and biological activity.

Key Structural Elements

The compound contains several key structural elements that define its chemical identity:

  • A pyrrolidine ring forming the core structure

  • A carboxylic acid group at position 2 of the pyrrolidine ring

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

  • A 2-chlorobenzyl substituent at position 4 of the pyrrolidine ring

  • Specific stereochemistry, with S configuration at position 2 and R configuration at position 4

The stereochemistry at positions 2 and 4 is particularly significant, as it determines the three-dimensional arrangement of the substituents and influences the compound's potential interactions with biological targets.

Structural Comparison with Related Compounds

To better understand the structural uniqueness of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, it is helpful to compare it with structurally related compounds. One such related compound identified in the search results is (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid.

Feature(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid
CAS Number959581-51-2 959581-21-6
Benzyl Substituent2-chlorobenzyl4-methylbenzyl
Position of Ring SubstitutionChlorine at position 2 of benzyl groupMethyl at position 4 of benzyl group
Molecular Weight339.81 g/mol 319.4 g/mol
Effect on Electronic PropertiesElectron-withdrawing chloro groupElectron-donating methyl group

This comparison highlights how subtle changes in substitution patterns can result in different compounds with potentially different properties and activities. The position and nature of the substituent on the benzyl group (2-chloro versus 4-methyl) represent key structural differences that may influence the compounds' chemical reactivity and biological properties.

AspectDetailsSource
Available QuantityTypically 100 mg
PurityMinimum 95%
Lead TimeApproximately 5 days
ShippingFree shipping on most orders over $50
Return PolicyProduct is typically non-returnable

These specifications indicate that the compound is available in research quantities with high purity, suitable for various laboratory applications. The non-returnable policy suggests the specialized nature of this chemical and the importance of careful consideration before ordering.

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